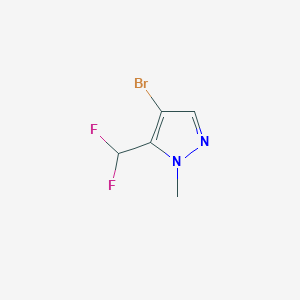
4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1451392-65-6 . It has a molecular weight of 196.98 and its IUPAC name is 4-bromo-3-(difluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.873±0.06 g/cm3 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Tautomerism and Structural Studies
Research by Trofimenko et al. (2007) delves into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, emphasizing the impact of bromine substitution on tautomeric preferences in solid and solution states. This study is crucial for understanding the fundamental chemical behavior of brominated pyrazoles, which is essential for their application in material science and drug design (Trofimenko et al., 2007).
Catalysis and Synthesis
A significant application of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole derivatives is found in the field of catalysis. The copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, as described by Lu et al. (2019), showcases the compound's utility in synthesizing pyrazole derivatives with excellent regioselectivity and yields. This process is invaluable for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lu et al., 2019).
Ligand Design for Metal Complexes
Ocansey et al. (2018) explored the use of pyrazole-containing compounds as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions. By modifying the substituents on the pyrazole ring, researchers can fine-tune the steric and electronic properties of metal complexes. This research opens up possibilities for designing more efficient catalysts for organic synthesis, with potential applications in the development of new drugs and materials (Ocansey et al., 2018).
Reactivity and Functionalization
The research by Schlosser et al. (2002) on the switchable reactivity of trifluoromethyl-substituted pyrazoles highlights the compound's versatility in organic synthesis. Depending on the reagents used, selective functionalization at different positions of the pyrazole ring can be achieved, enabling the synthesis of a wide range of derivatives. This study is significant for the development of new synthetic pathways in medicinal chemistry and material science (Schlosser et al., 2002).
Photophysical Properties
Stagni et al. (2008) investigated the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study reveals the potential of using bromo-containing pyrazoles in the design of photophysical devices, such as organic light-emitting diodes (OLEDs), through tunable emission properties (Stagni et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5-(difluoromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSQUSCBZVJWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)
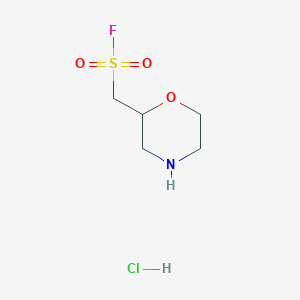
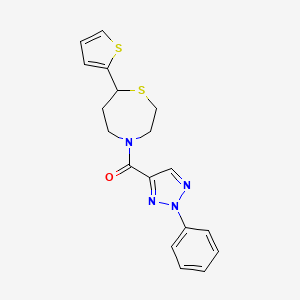
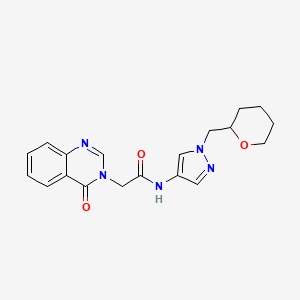
![2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2925767.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)
![Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2925770.png)
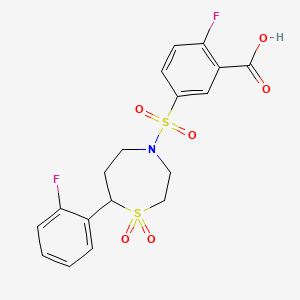
![2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925773.png)
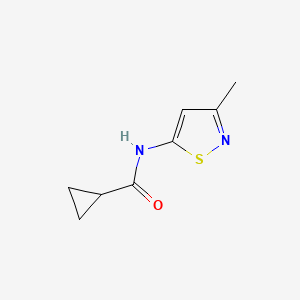

![3-ethyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2925778.png)